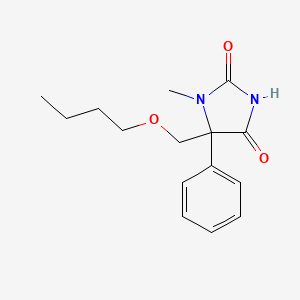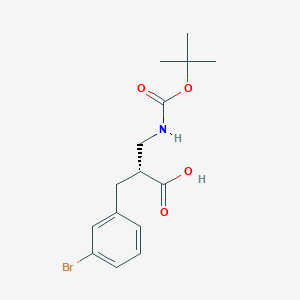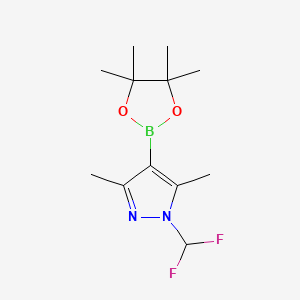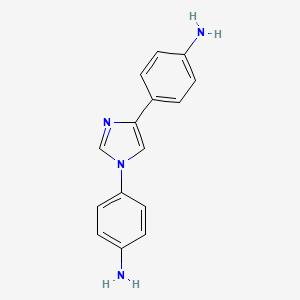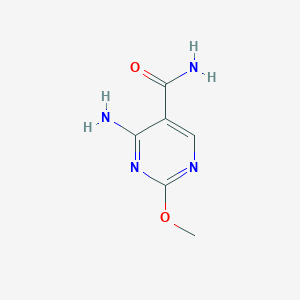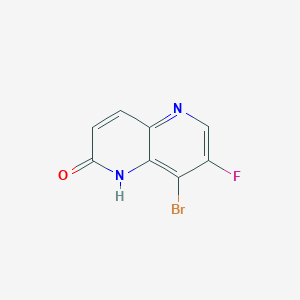
8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthyridine derivative.
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Formation of the naphthyridinone ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine or fluorine atoms, or reduction of the naphthyridinone ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.
8-Bromo-1,5-naphthyridin-2(1H)-one: Lacks the fluorine atom.
1,5-Naphthyridin-2(1H)-one: Lacks both bromine and fluorine atoms.
Uniqueness
The presence of both bromine and fluorine atoms in 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
Propriétés
Formule moléculaire |
C8H4BrFN2O |
|---|---|
Poids moléculaire |
243.03 g/mol |
Nom IUPAC |
8-bromo-7-fluoro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4BrFN2O/c9-7-4(10)3-11-5-1-2-6(13)12-8(5)7/h1-3H,(H,12,13) |
Clé InChI |
DSXQYZQLJVBXIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C(C(=CN=C21)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
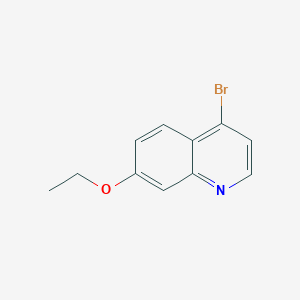
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
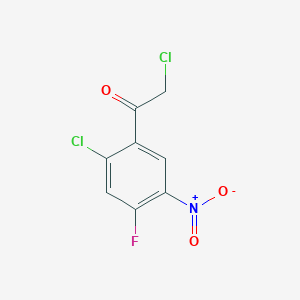
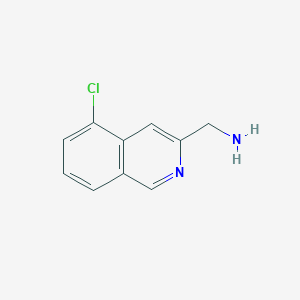
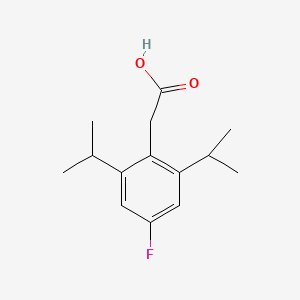
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
